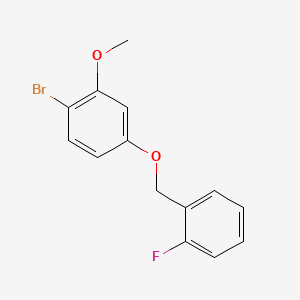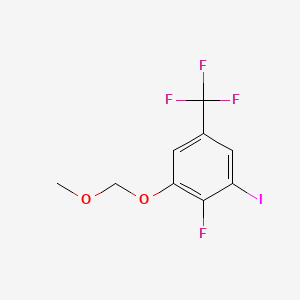
(3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol is a chiral fluorinated compound with significant potential in various scientific fields. Its unique structure, featuring two fluorine atoms on a pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for pharmaceutical and material applications .
化学反应分析
Types of Reactions
(3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4 (Potassium permanganate).
Reducing agents: LiAlH4, NaBH4 (Sodium borohydride).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary or secondary amines .
科学研究应用
Chemistry
In chemistry, (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique stereochemistry and fluorine atoms make it valuable for studying stereoelectronic effects and reaction mechanisms .
Biology
In biological research, this compound is explored for its potential as a bioisostere in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its fluorinated structure may improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like increased chemical resistance and thermal stability .
作用机制
The mechanism of action of (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A similar compound with hydroxyl groups instead of fluorine atoms.
(3R,4R)-1-Benzyl-3,4-pyrrolidindiol: Another related compound with a benzyl group attached to the pyrrolidine ring.
Uniqueness
The presence of fluorine atoms in (3R,4R)-3,4-Difluoropyrrolidin-1-ylethanol distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s chemical and biological properties, making it more resistant to metabolic degradation and enhancing its binding interactions with biological targets .
属性
分子式 |
C6H11F2NO |
|---|---|
分子量 |
151.15 g/mol |
IUPAC 名称 |
1-(3,4-difluoropyrrolidin-1-yl)ethanol |
InChI |
InChI=1S/C6H11F2NO/c1-4(10)9-2-5(7)6(8)3-9/h4-6,10H,2-3H2,1H3 |
InChI 键 |
DMLZWOWSUJJYJL-UHFFFAOYSA-N |
规范 SMILES |
CC(N1CC(C(C1)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


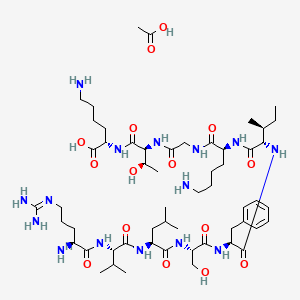
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
![1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol](/img/structure/B14764563.png)
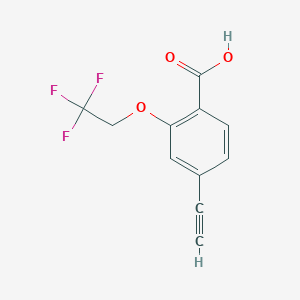
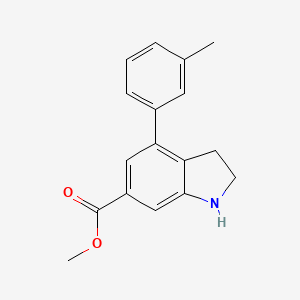
![carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+)](/img/structure/B14764587.png)
![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)
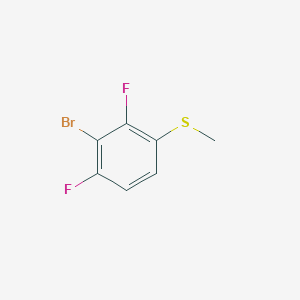
![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
![1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14764611.png)
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14764612.png)
